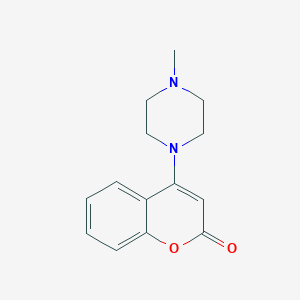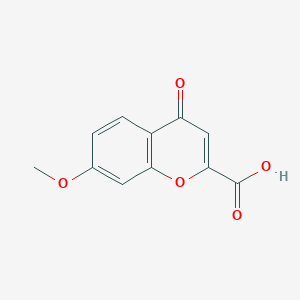![molecular formula C9H8Cl2N4S B427743 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole CAS No. 353257-11-1](/img/structure/B427743.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole is a chemical compound with the molecular formula C9H8Cl2N4S It is known for its unique structure, which includes a tetrazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium azide and sulfur in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a tetrazole ring.
5-(3,4-Dichlorobenzylsulfanyl)-1-methyl-1H-tetrazole: This compound is closely related and differs only in the position of the substituents on the phenyl ring.
Uniqueness
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole is unique due to its specific combination of a dichlorophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
353257-11-1 |
|---|---|
Molecular Formula |
C9H8Cl2N4S |
Molecular Weight |
275.16g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C9H8Cl2N4S/c1-15-9(12-13-14-15)16-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 |
InChI Key |
XWSNAEWZHZCBEJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)

![4-[4-(2-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427669.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427670.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2H-chromen-2-one](/img/structure/B427672.png)
![4-[(1-cinnamyl-4-piperidinyl)amino]-2H-chromen-2-one](/img/structure/B427675.png)

![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)


